Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate
Description
Properties
IUPAC Name |
methyl 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-4-8(2)14-9(12-7)5-10(13-14)17-6-11(15)16-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSZZCBALUSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)OCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Methyl Chloroacetate
The 2-hydroxyl group of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol undergoes etherification with methyl chloroacetate. This reaction requires deprotonation of the hydroxyl group using bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions :
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative pathway, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple the hydroxyl group with methyl glycolate. This method achieves higher regioselectivity and avoids harsh bases.
Typical Protocol :
-
Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv), methyl glycolate (1.5 equiv).
-
Solvent : THF, 0°C to room temperature, 6 hours.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group, while elevated temperatures (60–80°C) accelerate substitution rates. Non-polar solvents (toluene, xylene) are less effective, yielding ≤50% product.
Catalytic Systems and Additives
The addition of catalytic iodide (KI) or phase-transfer agents (e.g., tetrabutylammonium bromide) improves reaction efficiency by facilitating halide displacement. For example, KI (10 mol%) in DMF increases yields to 85–90%.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with >98% purity. Alternative solvents (ethyl acetate/hexane) are less effective, resulting in lower recovery rates (70–75%).
Chromatographic Methods
Silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) resolves residual starting materials and byproducts. This step is critical for pharmaceutical-grade purity (>99.5%).
Analytical Data and Spectral Characterization
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (1 kg batch) in DMF with K₂CO₃ achieves 75% yield, demonstrating scalability. Critical process parameters (CPPs) include:
-
Temperature Control : Maintain ≤80°C to minimize decomposition.
-
Moisture Exclusion : Anhydrous conditions prevent hydrolysis of methyl chloroacetate.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–78% | 98% | Low | High |
| Mitsunobu Reaction | 82–88% | 99.5% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Therapeutic Applications
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate has shown promise in several therapeutic areas:
- Antiviral Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. The compound may inhibit viral replication and could be developed for treating viral infections .
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit tumor cell proliferation. For example, studies on A549 lung cancer cells and MCF-7 breast cancer cells have shown significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively . This suggests its potential as a lead compound for new anticancer agents.
- Anti-inflammatory Effects : The structural characteristics of this compound imply it may possess anti-inflammatory properties by modulating pro-inflammatory cytokines .
Biological Activities
The biological effects of this compound have been evaluated through various assays:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains. Studies employing the disc diffusion method have shown good antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Molecular Docking Studies : Computational studies have indicated favorable interactions between this compound and biological targets, enhancing its potential for drug development .
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with readily available pyrazole derivatives.
- Reagents : Common reagents include acetic anhydride or acetyl chloride to introduce the acetate group.
- Characterization Techniques : The synthesized compound is usually characterized using techniques such as Proton-NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry to confirm its structure and purity .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of viral replication in vitro. |
| Study 2 | Anticancer Activity | Showed significant cytotoxicity in A549 and MCF-7 cell lines with low IC50 values. |
| Study 3 | Anti-inflammatory Effects | Indicated potential to modulate pro-inflammatory cytokine levels effectively. |
Mechanism of Action
The mechanism of action of Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Structure : Features a carboxylate ester at position 3 instead of the oxyacetate group at position 2.
- Synthesis: Prepared via a three-step process from ethyl 2-cyanoacetate, involving cyclization with hydrazine derivatives .
- Applications : Demonstrated utility in dearomatization studies, yielding tetrahydropyrazolo[1,5-a]pyrimidines with conformational flexibility .
- Key Difference : The positional isomerism (ester at C3 vs. C2) alters reactivity; the C3 ester is more prone to reduction, while the C2 oxyacetate offers steric hindrance for selective modifications .
B. N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (DPA-714)
- Structure : Replaces the methyl ester with a diethyl acetamide group and introduces a fluoroethoxy substituent on the phenyl ring.
- Applications : A second-generation TSPO radioligand with high brain uptake, used in positron emission tomography (PET) for neuroinflammation imaging .
- Key Difference : The acetamide group enhances binding affinity to TSPO (Ki = 7.6 nM) compared to ester derivatives, which show weaker interactions .
C. 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides
- Structure : Carboxamide derivatives synthesized via hydrolysis of ethyl esters followed by amidation .
- Applications : Exhibit anticancer activity against MCF-7 and HTC-116 cell lines (IC50 = 2.1–8.7 μM), attributed to kinase inhibition .
- Key Difference : The amide group improves metabolic stability compared to ester analogues, which are more susceptible to hydrolysis in vivo .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|
| Methyl [(5,7-dimethylpyrazolo[...]oxy]acetate* | ~265.3 | 1.8–2.2 | 1 | 6 | 0 |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 219.25 | 1.5 | 0 | 5 | 0 |
| DPA-714 | 398.43 | 3.1 | 1 | 6 | 0 |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | 231.3 | 1.2 | 2 | 5 | 0 |
*Estimated based on structural analogues .
- Lipophilicity : The methyl oxyacetate group in the target compound provides moderate logP (1.8–2.2), balancing solubility and membrane permeability. DPA-714’s higher logP (3.1) correlates with enhanced brain uptake but may reduce aqueous solubility .
- Metabolic Stability : Ester derivatives like the target compound are prone to hydrolysis, whereas amides (e.g., DPA-714) and carboxamides exhibit prolonged half-lives .
Biological Activity
Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesizing relevant research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity due to the presence of nitrogen atoms that can interact with biological targets.
Biological Activities
This compound exhibits a variety of biological activities that are summarized below:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antimicrobial properties. In a study evaluating several derivatives, compounds showed potent antibacterial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure allows it to disrupt bacterial cell functions effectively .
2. Anti-inflammatory Properties
Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This compound was found to exhibit IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent in managing inflammatory conditions .
3. Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidines has been well-documented. Compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .
4. Antiviral Activity
Research also highlights the antiviral potential of pyrazolo[1,5-a]pyrimidines against several viruses. The compounds have been shown to inhibit viral replication and interfere with viral entry mechanisms. This makes them promising candidates for further development in antiviral therapies .
Case Study 1: Antibacterial Efficacy
In a recent study published in 2023, several pyrazolo derivatives were synthesized and tested for their antibacterial properties. This compound demonstrated significant bactericidal effects against clinical isolates of E. coli and Klebsiella pneumoniae. The study utilized agar well-diffusion and broth microdilution methods to assess efficacy .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6 | E. coli | 18 |
| 7 | Klebsiella | 20 |
| This compound | S. aureus | 22 |
Case Study 2: Anti-inflammatory Activity
A comparative study on COX inhibition revealed that this compound had an IC50 value of 0.04 μmol/L against COX-2 enzymes. This was comparable to established COX inhibitors like indomethacin and celecoxib .
Q & A
Q. What are the optimized synthetic routes for Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate, and how can reaction yields be improved?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization reactions. A validated approach starts with ethyl 2-cyanoacetate, which undergoes condensation with dimethylformamide dimethyl acetal to form ethyl 2-cyano-3-(dimethylamino)acrylate. Subsequent cyclization with hydrazine derivatives yields the pyrazolo[1,5-a]pyrimidine scaffold. Introducing the methoxyacetate group at the 2-position requires nucleophilic substitution under basic conditions (e.g., NaH in DMF). To improve yields:
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy : Confirm regioselectivity and substitution patterns. For example, the 5,7-dimethyl groups appear as singlets (~δ 2.5–2.7 ppm in H NMR), while the methoxy group resonates at δ 3.7–3.9 ppm .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHNO: calculated 256.1033, observed 256.1038) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Conduct reactions in a fume hood due to volatile intermediates (e.g., methyl chloroacetate) .
- Dispose of waste via certified hazardous waste services, as halogenated byproducts may form during synthesis .
Advanced Research Questions
Q. How does the 2-methoxyacetate substituent influence biological activity, particularly in TSPO binding?
The 2-methoxyacetate group enhances hydrophilicity and binding affinity to the translocator protein (TSPO), a target in neuroinflammation imaging. Structural analogs like DPA-714 (N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide) show that electron-withdrawing substituents at the 2-position improve pharmacokinetics and blood-brain barrier penetration. Comparative studies suggest:
Q. How can researchers address contradictory data in literature regarding synthetic yields or biological activity?
- For synthesis : Reproduce protocols with strict control of reaction conditions (e.g., moisture, temperature). For example, cyclization steps in (85% yield) vs. (70% yield) may differ due to solvent purity or catalyst aging .
- For biological activity : Validate assays using standardized TSPO-binding protocols (e.g., competitive displacement with H-PK11195). Account for genetic polymorphisms in TSPO, which cause variability in ligand affinity across populations .
Q. What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?
- Electrophilic substitution : Use iodine or bromine in acetic acid to functionalize the 3-position selectively .
- Cross-coupling : Suzuki-Miyaura reactions at the 2-position require palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids .
- Dearomatization : Sodium borohydride in methanol selectively reduces the pyrimidine ring, enabling further functionalization at the 4-position .
Q. How can in vivo PET imaging studies be designed to evaluate this compound’s pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
